molecular formula C17H13Cl2N3O3 B3577531 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

Cat. No.: B3577531
M. Wt: 378.2 g/mol
InChI Key: OJPLFKOXDYGJSC-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound features a dichlorophenyl group, a benzotriazole moiety, and an ester linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the following steps:

  • Formation of the Benzotriazole Intermediate

    • Benzotriazole is reacted with an appropriate alkylating agent to introduce the propanoate group.
    • Common reagents: Sodium hydride (NaH), alkyl halides.
    • Conditions: Anhydrous conditions, typically in a solvent like dimethylformamide (DMF).
  • Esterification

    • The intermediate is then esterified with 2-(3,4-dichlorophenyl)-2-oxoethyl chloride.
    • Common reagents: Pyridine or triethylamine as a base.
    • Conditions: Room temperature to slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.

    • Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
    • Conditions: Acidic or basic medium, depending on the desired product.
  • Reduction: : Reduction reactions can target the carbonyl group in the ester linkage.

    • Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
    • Conditions: Anhydrous conditions, typically in ether solvents.
  • Substitution: : Nucleophilic substitution reactions can occur at the dichlorophenyl group.

    • Reagents: Nucleophiles such as amines or thiols.
    • Conditions: Solvent like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its benzotriazole moiety.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

    Drug Development:

Medicine

    Diagnostic Agents: Used in the development of diagnostic agents due to its unique chemical properties.

    Therapeutics: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.

Industry

    Polymer Chemistry: Used in the synthesis of specialty polymers.

    Material Science: Applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The dichlorophenyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)acetate: Similar structure but with an acetate group instead of propanoate.

    2-(3,4-Dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)butanoate: Similar structure but with a butanoate group.

Uniqueness

    Structural Features: The combination of dichlorophenyl and benzotriazole groups in 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate provides unique chemical reactivity and biological activity.

    Applications: Its versatility in various fields such as catalysis, drug development, and material science distinguishes it from other similar compounds.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c18-12-6-5-11(9-13(12)19)16(23)10-25-17(24)7-8-22-15-4-2-1-3-14(15)20-21-22/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPLFKOXDYGJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

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